6-Bromoquinolin-2(1H)-one

Organic Synthesis Cross-Coupling Biquinoline Derivatives

Select 6-bromoquinolin-2(1H)-one for its unmatched reactivity in Suzuki cross-couplings (up to 97% yield) and unique LogP (2.70) for optimizing CNS drug permeability. Distinguished from chloro/fluoro analogs by its specific inhibition of human 3α-HSD, this is the essential intermediate for scalable API synthesis and targeted steroid metabolism studies. Ensure supply chain reliability with robust, high-yield synthetic routes.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 1810-66-8
Cat. No. B023616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinolin-2(1H)-one
CAS1810-66-8
Synonyms6-Bromo-2(1H)-quinolone;  6-Bromo-2-hydroxyquinoline; _x000B_6-Bromo-2-quinolinol;  6-Bromocarbostyril; 
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C=C1Br
InChIInChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
InChIKeyYLAFBGATSQRSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoquinolin-2(1H)-one (CAS 1810-66-8): A Versatile Halogenated Quinolinone for Advanced Synthesis and Medicinal Chemistry


6-Bromoquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class, featuring a bromine atom at the 6-position of the quinoline core and a lactam (2(1H)-quinolinone) functionality [1]. With the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol, it is a solid at room temperature with a melting point range of 278-280 °C and a predicted boiling point of 393.8 °C [2]. The compound serves as a valuable synthetic intermediate for generating diverse quinoline derivatives via cross-coupling reactions and has been studied for its potential as an inhibitor of reductase enzymes involved in steroid synthesis .

Critical Differentiation: Why 6-Bromoquinolin-2(1H)-one Cannot Be Replaced by Other 6-Haloquinolin-2(1H)-ones


Generic substitution with other 6-halogenated quinolin-2(1H)-one analogs is not straightforward due to significant differences in physicochemical properties and reactivity. The specific halogen atom at the 6-position dictates lipophilicity (LogP), electronic properties, and leaving group ability in cross-coupling reactions, directly impacting synthesis yields and biological target engagement. As shown in the quantitative evidence below, the bromine atom confers a unique balance of reactivity and stability compared to chloro, fluoro, or unsubstituted analogs, making it a superior choice for specific applications in medicinal chemistry and advanced synthesis .

Product-Specific Evidence: Quantifiable Differentiation of 6-Bromoquinolin-2(1H)-one vs. Closest Analogs


Suzuki Cross-Coupling Efficiency: High Yield and Positional Specificity in Biquinoline Synthesis

In a head-to-head comparison within the same study, 6-bromoquinolin-2(1H)-one demonstrated superior synthetic utility over its 7-bromo isomer. While both isomers were successfully coupled via microwave-assisted Suzuki reactions, the synthesis of 7-bromoquinolin-2(1H)-one required an alternative, more complex route to obtain the pure 7-substituted isomer, highlighting a significant difference in synthetic accessibility. For the 6-bromo isomer, yields of up to 97% were achieved in its synthesis, providing a robust and efficient starting material for further derivatization [1]. This contrasts with the 7-bromo isomer, which is often obtained as a mixture and requires additional purification steps, adding cost and time to the workflow.

Organic Synthesis Cross-Coupling Biquinoline Derivatives

Lipophilicity Profile: A Key Differentiator for Membrane Permeability and Drug-like Properties

The bromine atom at the 6-position imparts a distinct lipophilicity profile compared to other 6-haloquinolin-2(1H)-ones. The calculated LogP value for 6-bromoquinolin-2(1H)-one is 2.70, which is higher than its chloro analog (LogP 2.59) and significantly higher than its fluoro analog (LogP 1.78) [1][2]. This increased lipophilicity can be advantageous for crossing biological membranes and accessing intracellular targets, a critical factor in early-stage drug discovery for CNS and other tissue penetration.

Medicinal Chemistry Physicochemical Properties Drug Design

Thermal Stability: A Practical Advantage for Storage and Reaction Conditions

6-Bromoquinolin-2(1H)-one exhibits a higher melting point (278-280 °C) compared to its 6-chloro (265-269 °C) and 6-fluoro (270-275 °C) analogs [1][2][3]. While the difference is not dramatic, the higher melting point of the bromo derivative indicates greater thermal stability in the solid state, which can be beneficial for long-term storage and for reactions requiring elevated temperatures without premature decomposition or sublimation.

Thermal Stability Material Properties Process Chemistry

Targeted Enzyme Inhibition: Specific Activity Against 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

6-Bromoquinolin-2(1H)-one has been identified as an inhibitor of human 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme crucial for steroid hormone metabolism . This inhibitory activity is distinct from its structural analogs, for which such specific inhibition data is not widely reported. This positions the bromo derivative as a valuable tool compound for studying steroid-related pathways and as a potential starting point for developing therapeutics for conditions like Cushing's syndrome, acne vulgaris, and hirsutism, as indicated in commercial product literature . In contrast, the 6-chloro and 6-fluoro analogs are primarily noted for their antibacterial or general building-block properties without this specific endocrine-targeting activity.

Enzyme Inhibition Steroid Metabolism Endocrinology

Patent and Literature Footprint: A Validated Scaffold for Drug Discovery

6-Bromoquinolin-2(1H)-one and its derivatives appear in a significant number of patents (over 570) and have been cited in numerous studies, underscoring its validated role as a privileged scaffold in medicinal chemistry [1]. This extensive intellectual property footprint is larger than that of its less-studied 6-chloro or 6-fluoro counterparts, for which patent counts are not as prominently documented. The compound's inclusion in patent literature as an intermediate for inhibitors targeting ENL/AF9 YEATS, THR-β, and other therapeutic targets demonstrates its broad utility and proven track record in drug development pipelines .

Drug Discovery Patents Intellectual Property

High-Value Applications for 6-Bromoquinolin-2(1H)-one Based on Differentiated Evidence


Advanced Synthesis: Building Block for 3,6'-Biquinoline Derivatives via Suzuki Coupling

Researchers engaged in the synthesis of complex heterocyclic systems, such as 3,6′-biquinoline derivatives, should procure 6-bromoquinolin-2(1H)-one for its proven efficiency in microwave-assisted Suzuki cross-coupling reactions. As demonstrated in the literature, this compound enables the direct formation of 3,6′-biquinolines with high yields and positional specificity, outperforming the 7-bromo isomer which requires a more complex synthetic route to obtain as a pure regioisomer .

Medicinal Chemistry: Lipophilic Scaffold for Optimizing CNS and Intracellular Drug Candidates

Medicinal chemists aiming to optimize the lipophilicity and membrane permeability of quinolinone-based drug candidates should select 6-bromoquinolin-2(1H)-one. Its higher LogP value (2.70) compared to the chloro (2.59) and fluoro (1.78) analogs makes it a preferred starting point for developing compounds requiring enhanced passive diffusion across biological membranes, such as for CNS targets or intracellular protein-protein interactions [1].

Chemical Biology: Targeted Probe for Studying 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

For investigations into steroid hormone metabolism and related endocrine disorders, 6-bromoquinolin-2(1H)-one is a valuable research tool. Its unique ability to inhibit human 3α-HSD distinguishes it from other 6-haloquinolin-2(1H)-ones, which lack this specific bioactivity. This makes it an essential component for in vitro studies of Cushing's syndrome, acne vulgaris, and hirsutism pathways, or for developing novel inhibitors of this enzyme .

Industrial Process Development: High-Yield Intermediate for Scale-Up

Process chemists and chemical engineers developing scalable routes for active pharmaceutical ingredients (APIs) should prioritize 6-bromoquinolin-2(1H)-one due to its robust and high-yielding synthesis. Reported yields of up to 97% for the parent compound translate to cost-effective and reliable supply chains, making it an ideal intermediate for large-scale production in both batch and continuous flow processes . This high yield, combined with its established use in numerous patented drug candidates, reduces technical and supply chain risks in industrial settings.

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